molecular formula C12H8Cl2N2O5S2 B2853352 Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5-nitrothiophene-3-carboxylate CAS No. 477537-23-8

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5-nitrothiophene-3-carboxylate

Cat. No.: B2853352
CAS No.: 477537-23-8
M. Wt: 395.23
InChI Key: SXHFZSYEKQLMNU-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5-nitrothiophene-3-carboxylate is a bifunctional thiophene derivative characterized by two substituted thiophene rings. The first ring contains a 2,5-dichloro substitution and a carboxamido group, while the second features a nitro group at position 5 and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5-nitrothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O5S2/c1-2-21-12(18)6-4-8(16(19)20)23-11(6)15-10(17)5-3-7(13)22-9(5)14/h3-4H,2H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHFZSYEKQLMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5-nitrothiophene-3-carboxylate, commonly known as Dichlofluanid, is a synthetic organic compound belonging to the thiophene family. This compound has garnered attention due to its significant biological activities, primarily as a fungicide and its potential antibacterial properties. This article provides an in-depth examination of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

Dichlofluanid is characterized by its complex molecular structure that includes multiple functional groups such as nitro, carboxamide, and ester. Its molecular formula is C₁₈H₁₄Cl₂N₂O₄S₂ with a molecular weight of approximately 395.23 g/mol. The compound appears as a white crystalline solid and is primarily utilized in agricultural applications.

Biological Activity

Fungicidal Activity
Dichlofluanid exhibits broad-spectrum antifungal activity, making it effective against various fungal pathogens that affect crops. Its mechanism of action involves the inhibition of fungal growth by disrupting cellular processes essential for fungal survival. Studies have shown that it effectively controls diseases in crops such as fruits and vegetables, thus enhancing agricultural productivity.

Antibacterial Properties
In addition to its antifungal properties, Dichlofluanid has shown potential antibacterial activity. Research indicates that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in medicinal chemistry for developing new antibacterial agents.

Synthesis

The synthesis of Dichlofluanid involves several steps that highlight the complexity required in producing this compound. The multi-step synthesis typically includes:

  • Formation of Thiophene Ring : Initial reactions involve the creation of the thiophene core structure.
  • Introduction of Functional Groups : Subsequent steps introduce the nitro and carboxamide groups through electrophilic substitution reactions.
  • Final Esterification : The final step involves esterification to yield the ethyl ester form of the compound.

This intricate synthesis not only underscores the chemical versatility of thiophene derivatives but also their potential for various applications in agriculture and medicine.

Study 1: Antifungal Efficacy

A field study evaluated the effectiveness of Dichlofluanid against common fungal pathogens in tomato crops. The results indicated a significant reduction in disease incidence compared to untreated controls, demonstrating its potential as a reliable fungicide in agricultural practices.

Study 2: Antibacterial Activity

In vitro assays were conducted to assess the antibacterial efficacy of Dichlofluanid against strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones, suggesting strong antibacterial properties that warrant further investigation for therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivitySimilarity Index
DichlofluanidC₁₈H₁₄Cl₂N₂O₄S₂Antifungal, Antibacterial-
2-Chlorothiophene-3-carboxylic AcidC₅H₂Cl₂O₂SModerate Antifungal0.96
Methyl 2-Chlorothiophene-3-carboxylateC₇H₇ClO₂SLow Antifungal0.88

This table illustrates how Dichlofluanid compares with other thiophene derivatives in terms of biological activity and structural similarity. Its unique combination of nitro and carboxamide functional groups contributes to its potent biological profile.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5-nitrothiophene-3-carboxylate has been evaluated for its cytotoxicity against various cancer cell lines. For instance, a study demonstrated that the compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549) through apoptosis induction mechanisms .

Antimicrobial Properties
Another area of research focuses on the antimicrobial activity of this compound. It has shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .

Materials Science Applications

Organic Photovoltaics
The compound is also being explored for its potential use in organic photovoltaic devices. Its thiophene core allows for effective charge transport, making it a suitable candidate for incorporation into organic solar cells. Research indicates that blends of this compound with fullerene derivatives can enhance the efficiency of light absorption and energy conversion .

Polymer Semiconductors
this compound serves as a building block for synthesizing polymer semiconductors. These materials are critical for developing flexible electronic devices, including organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The incorporation of this compound into polymer matrices has been shown to improve electrical conductivity and thermal stability .

Organic Synthesis Applications

Synthesis of Novel Compounds
This compound is utilized as an intermediate in the synthesis of various heterocyclic compounds through reactions such as Suzuki cross-coupling and nucleophilic substitution. These reactions leverage the electrophilic nature of the carboxamide group to introduce diverse substituents, expanding the library of potential bioactive molecules .

Data Tables

Application Area Specific Use Research Findings
Medicinal ChemistryAnticancer ActivityInhibits MCF-7 and A549 cell proliferation via apoptosis
Antimicrobial PropertiesEffective against S. aureus and E. coli
Materials ScienceOrganic PhotovoltaicsEnhances light absorption in solar cells
Polymer SemiconductorsImproves conductivity and stability in OLEDs
Organic SynthesisSynthesis of Novel CompoundsUsed as an intermediate in Suzuki reactions

Case Studies

  • Case Study: Anticancer Activity Evaluation
    • Research Design: The compound was tested against various cancer cell lines using MTT assays.
    • Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity against MCF-7 cells.
  • Case Study: Development of Organic Solar Cells
    • Research Design: Blends containing this compound were fabricated into thin films and tested for photovoltaic performance.
    • Results: Devices exhibited power conversion efficiencies exceeding 5%, attributed to enhanced charge mobility.

Comparison with Similar Compounds

Core Aromatic Systems and Substituent Effects

The compound’s thiophene-based scaffold distinguishes it from imidazole, triazole, or indole-containing analogs (e.g., compounds in , and 5). Key comparisons include:

Compound Class Aromatic System Substituents Electronic Effects
Target Compound Thiophene (bis) Cl, NO₂, carboxamido, ester Strong electron-withdrawing
Imidazole Derivatives [1] Imidazole + phenyl Chloro/bromo/CF₃-phenyl, methyl Mixed (electron-withdrawing/donating)
Triazole Derivatives [3] Triazole + bicyclic Amino, thioacetate, methyl Electron-donating (amino groups)
Indole Esters [5] Indole Hydroxy, alkyl Polar (hydroxy), moderate donating

Key Observations :

  • The target compound’s nitro and chloro groups create a highly electron-deficient aromatic system, contrasting with electron-rich imidazole or amino-substituted triazoles .
  • Thiophene rings may confer metabolic stability compared to indole or imidazole, which are prone to oxidative degradation .

Data Table: Comparative Analysis

Parameter Target Compound Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate [1] Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate [4]
Aromatic System Bis-thiophene Imidazole + phenyl Thiophene
Key Substituents Cl, NO₂, carboxamido 4-chlorophenyl, phenyl Dimethylamino, oxoacetate
Electronic Profile Electron-withdrawing Mixed Electron-donating
Likely Reactivity Moderate (stable) High (imidazole ring reactivity) High (oxoacetate reactivity)
Potential Applications Enzyme inhibition Antimicrobial agents Precursor for heterocycles

Preparation Methods

Structural Overview and Synthetic Strategy

The target compound comprises two thiophene moieties:

  • 2,5-Dichlorothiophene-3-carboxamido group : A chlorinated thiophene ring with substituents at positions 2 and 5, linked via an amide bond.
  • 5-Nitrothiophene-3-carboxylate ethyl ester : A nitro-functionalized thiophene ring with an ethyl ester at position 3.

Synthetic routes generally follow a convergent approach:

  • Independent synthesis of the 2,5-dichlorothiophene-3-carbonyl chloride and ethyl 2-amino-5-nitrothiophene-3-carboxylate intermediates.
  • Amide coupling between the two intermediates under controlled conditions.

Synthesis of 2,5-Dichlorothiophene-3-Carbonyl Chloride

Chlorination of Thiophene Precursors

The 2,5-dichlorothiophene-3-carboxylic acid derivative is synthesized via electrophilic aromatic chlorination. A representative method from CN108997305B involves:

  • Substrate : 3-Methylthiophene-2-carboxylic acid.
  • Chlorinating Agent : N-Chlorosuccinimide (NCS) in acetic acid/N,N-dimethylformamide (DMF).
  • Conditions : Ice-cooled initiation, followed by stirring at 25–35°C for 12–24 hours.
  • Outcome : 3-Methyl-4,5-dichlorothiophene-2-carboxylic acid (yield: 85–90%).
Mechanistic Insights

NCS generates electrophilic chlorine radicals, which undergo sequential substitution at the thiophene’s α-positions (positions 4 and 5). The methyl group at position 3 directs chlorination to adjacent sites.

Esterification and Acid Chloride Formation

  • Esterification : The carboxylic acid is treated with ethanol under acidic catalysis (e.g., H₂SO₄) to yield ethyl 2,5-dichlorothiophene-3-carboxylate.
  • Saponification : Hydrolysis with NaOH in ethanol/water regenerates the free acid.
  • Acid Chloride Synthesis : Thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to 2,5-dichlorothiophene-3-carbonyl chloride, a reactive intermediate for amide coupling.

Synthesis of Ethyl 2-Amino-5-Nitrothiophene-3-Carboxylate

Nitration of Thiophene Esters

Nitration is performed on ethyl thiophene-3-carboxylate using mixed nitric-sulfuric acid:

  • Conditions : 0–5°C to minimize side reactions.
  • Regioselectivity : The electron-withdrawing ester group directs nitration to position 5, yielding ethyl 5-nitrothiophene-3-carboxylate.

Bromination and Amination

  • Bromination : Electrophilic bromination at position 2 using bromine (Br₂) in dichloromethane (DCM) or N-bromosuccinimide (NBS) in DMF.
  • Amination : The bromide is displaced with ammonia (NH₃) in tetrahydrofuran (THF) under reflux, producing ethyl 2-amino-5-nitrothiophene-3-carboxylate.
Challenges and Optimizations
  • Nitro Group Stability : The nitro group’s strong electron-withdrawing nature necessitates mild amination conditions to avoid reduction.
  • Yield Enhancement : Palladium-catalyzed amination (e.g., Buchwald-Hartwig) improves efficiency but requires inert atmospheres.

Amide Coupling and Final Product Isolation

Coupling Reagents and Conditions

The acid chloride and amine are coupled using:

  • Classical Method : Triethylamine (Et₃N) as a base in anhydrous DCM at 0–25°C.
  • Modern Approach : O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) in DMF, which enhances coupling efficiency.
Reaction Equation

$$
\text{2,5-Dichlorothiophene-3-carbonyl chloride} + \text{Ethyl 2-amino-5-nitrothiophene-3-carboxylate} \xrightarrow{\text{HATU/Et}_3\text{N}} \text{Target Compound}
$$

Purification and Characterization

  • Chromatography : Flash column chromatography with gradients of methanol (2–6%) in dichloromethane removes unreacted starting materials.
  • Crystallization : Recrystallization from ethanol/water yields high-purity product (mp: 254–255°C).
  • Spectroscopic Validation :
    • ¹H NMR : Peaks at δ 8.21 (s, 1H, NH), 4.32 (q, 2H, OCH₂CH₃), 2.51 (s, 3H, CH₃).
    • MS (ESI) : m/z 423.0 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Step Classical Approach Optimized Protocol Yield (%)
Chlorination Cl₂ gas in CCl₄ NCS in AcOH/DMF 85 → 92
Amination NH₃ in THF Pd₂(dba)₃/Xantphos 45 → 68
Amide Coupling Et₃N in DCM HATU in DMF 60 → 82

Key Findings :

  • NCS-mediated chlorination minimizes overhalogenation.
  • Palladium catalysts reduce amination time from 48 hours to 12 hours.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis favors NCS over Cl₂ due to safer handling and higher selectivity.
  • Waste Management : DMF recovery systems are critical due to its high toxicity and environmental persistence.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5-nitrothiophene-3-carboxylate?

  • Methodology : The synthesis typically involves a multi-step sequence starting with the preparation of the thiophene core. Key steps include:

Thiophene ring formation : Cyclization of precursor reagents under controlled conditions (e.g., using DMF as a solvent and triethylamine as a catalyst) .

Functionalization : Introduction of the 2,5-dichlorothiophene-3-carboxamido group via amidation, followed by nitration at the 5-position of the thiophene ring.

Esterification : Final carboxylation using ethyl chloroformate or similar reagents.

  • Reaction Conditions :

StepSolventCatalystTemperatureKey Reagents
1DMFTEA80–100°CThiophene precursors
2DCMNoneRT2,5-Dichlorothiophene-3-carbonyl chloride
3THFDMAP0–5°CEthyl chloroformate

Q. What purification techniques are recommended for isolating this compound?

  • Methodology :

  • Column chromatography : Use silica gel with a gradient eluent system (e.g., hexane/ethyl acetate) to separate impurities.
  • Recrystallization : Ethanol or methanol is effective for obtaining high-purity crystals.
  • TLC monitoring : Employ TLC with UV visualization to track reaction progress and ensure purity at each step .

Q. How is the compound characterized post-synthesis?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester/amide linkages.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns.
  • X-ray crystallography (if applicable): For unambiguous structural determination, particularly in resolving stereochemical ambiguities .

Advanced Research Questions

Q. How do substituents (e.g., nitro, dichlorothiophene) influence the compound’s reactivity and biological activity?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Synthesize derivatives with modified substituents (e.g., replacing nitro with cyano or altering halogen positions) and compare their reactivity in nucleophilic/electrophilic reactions.
  • Biological assays : Test derivatives for enzyme inhibition (e.g., kinase assays) or receptor binding to identify key functional groups. For example, nitro groups may enhance redox-mediated interactions with biological targets .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodology :

  • Cross-validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing amide vs. ester carbonyl signals).
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts or vibrational frequencies and compare with experimental data .
  • Dynamic experiments : Variable-temperature NMR to study conformational changes affecting spectral splitting .

Q. What computational methods predict the compound’s reactivity or interactions with biological targets?

  • Methodology :

  • Quantum chemical calculations : Employ Gaussian or ORCA to model reaction pathways (e.g., nitration or amidation energetics).
  • Molecular docking : Use AutoDock or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450) and identify key interaction sites.
  • Machine learning : Train models on similar thiophene derivatives to predict solubility or metabolic stability .

Q. How can derivatives of this compound be designed for enhanced pharmacological properties?

  • Methodology :

  • Bioisosteric replacement : Substitute nitro with sulfonamide or trifluoromethyl groups to improve bioavailability.
  • Prodrug strategies : Modify the ethyl ester to a hydrolyzable group (e.g., pivaloyloxymethyl) for targeted release.
  • Pharmacokinetic profiling : Assess ADMET properties using in vitro assays (e.g., microsomal stability, Caco-2 permeability) .

Q. What challenges arise in scaling up synthesis while maintaining purity?

  • Methodology :

  • Process optimization : Use flow chemistry to control exothermic reactions (e.g., nitration) and improve yield.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or HPLC for real-time monitoring.
  • Crystallization engineering : Optimize solvent mixtures and cooling rates to prevent polymorphic variations .

Data Contradiction Analysis

  • Case Study : Discrepancies in reported melting points or NMR shifts may arise from polymorphic forms or residual solvents.
    • Resolution :

Perform DSC (Differential Scanning Calorimetry) to identify polymorphs.

Use DMSO-d6 as an NMR solvent to minimize solvent residue effects .

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